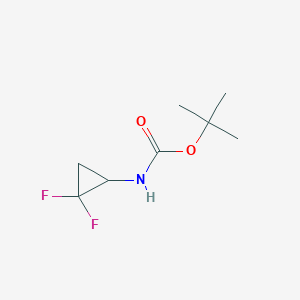

tert-butyl N-(2,2-difluorocyclopropyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(2,2-difluorocyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWXSCJTYUJHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163790-91-7 | |

| Record name | tert-butyl N-(2,2-difluorocyclopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Utility of tert-Butyl N-(2,2-Difluorocyclopropyl)carbamate in Medicinal Chemistry: Synthesis, Properties, and Application

Executive Summary

In the modern landscape of drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among the privileged fluorinated motifs, the 2,2-difluorocyclopropylamine scaffold has emerged as a highly sought-after bioisostere. To effectively handle and incorporate this volatile and reactive amine into complex active pharmaceutical ingredients (APIs), it is almost exclusively utilized in its protected form: tert-butyl N-(2,2-difluorocyclopropyl)carbamate .

This in-depth technical guide provides a comprehensive analysis of this critical building block. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical benefits and practical, bench-level execution, ensuring that drug development professionals can seamlessly integrate this compound into their synthetic pipelines.

Physicochemical Profiling

Understanding the baseline properties of tert-butyl N-(2,2-difluorocyclopropyl)carbamate is essential for predicting its behavior during synthetic manipulations and downstream purification[1].

| Property | Value / Description |

| Chemical Name | tert-Butyl N-(2,2-difluorocyclopropyl)carbamate |

| CAS Number | 1163790-91-7 |

| Molecular Formula | C₈H₁₃F₂NO₂ |

| Molecular Weight | 193.19 g/mol |

| SMILES String | CC(C)(C)OC(=O)NC1CC1(F)F |

| Appearance | White to off-white low-melting solid or clear viscous oil |

| Boiling Point | ~200–220 °C (Predicted, decomposes before boiling) |

| Storage Conditions | 2–8 °C, sealed under inert gas (Argon/Nitrogen) to prevent hydrolysis |

Mechanistic Role in Drug Design: The 2,2-Difluorocyclopropyl Motif

The decision to incorporate a 2,2-difluorocyclopropyl group is rarely arbitrary; it is driven by specific structural and electronic causalities that directly influence drug efficacy[2].

-

Conformational Restriction (Entropic Advantage): The cyclopropane ring restricts the spatial orientation of the amine vector. When binding to a target protein (such as a kinase hinge region), a pre-organized conformation reduces the entropic penalty of binding, often resulting in a superior binding affinity compared to flexible aliphatic chains.

-

Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently target electron-rich, unhindered C-H bonds for oxidative metabolism. The strong, highly polarized C-F bonds (bond energy ~115 kcal/mol) sterically and electronically shield the cyclopropane ring from enzymatic degradation.

-

pKa Modulation and Permeability: The strong electron-withdrawing nature of the gem-difluoro group significantly lowers the pKa of the adjacent amine (once deprotected). This ensures a higher fraction of the drug remains unionized at physiological pH (7.4), drastically improving passive membrane permeability and blood-brain barrier (BBB) penetration.

Diagram 1: Pharmacological impact pathway of the 2,2-difluorocyclopropyl motif.

Synthetic Methodologies: Causality in Route Selection

There are two primary pathways to access tert-butyl N-(2,2-difluorocyclopropyl)carbamate. The choice of route depends heavily on the availability of starting materials and the need for stereochemical control.

Method A: The Curtius Rearrangement (Preferred) Starting from 2,2-difluorocyclopropanecarboxylic acid, this method utilizes diphenylphosphoryl azide (DPPA) to form an acyl azide, which undergoes a thermally driven Curtius rearrangement to an isocyanate. The isocyanate is subsequently trapped by tert-butanol[3]. Rationale: The Curtius rearrangement proceeds with complete retention of stereochemistry . If an enantiopure acid is used (e.g., (1S)-2,2-difluorocyclopropanecarboxylic acid), the resulting Boc-amine will maintain that exact stereocenter, which is critical for asymmetric drug synthesis[2].

Method B: Direct Difluorocyclopropanation This involves the reaction of N-Boc-allylamine with a difluorocarbene source, such as trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or TMSCF₃/NaI[4],[5]. Rationale: While highly convergent, difluorocarbene additions to electron-deficient or moderately electron-rich alkenes can suffer from low yields due to the rapid dimerization or hydrolysis of the highly reactive singlet carbene intermediate[5].

Diagram 2: Synthetic workflows comparing Curtius rearrangement and Carbene addition.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure reproducibility and safety.

Protocol 1: Synthesis via Curtius Rearrangement

Objective: Convert 2,2-difluorocyclopropanecarboxylic acid to the Boc-protected amine.

-

Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,2-difluorocyclopropanecarboxylic acid (1.0 equiv) in a 1:1 mixture of anhydrous toluene and anhydrous tert-butanol (10.0 equiv).

-

Base Addition: Add triethylamine (Et₃N, 1.2 equiv) dropwise at room temperature. Stir for 10 minutes.

-

Activation: Slowly add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise over 15 minutes.

-

Causality: DPPA allows for a mild, one-pot generation of the acyl azide, bypassing the need to isolate potentially explosive, low-molecular-weight acyl azides[3].

-

-

Rearrangement: Attach a reflux condenser and slowly heat the reaction mixture to 85 °C.

-

Validation (IPC 1): Monitor the bubbler. The evolution of nitrogen gas (N₂) confirms the Curtius rearrangement is actively occurring.

-

-

Completion: Stir at 85 °C for 4–6 hours until gas evolution ceases.

-

Validation (IPC 2): Perform IR spectroscopy on a reaction aliquot. The disappearance of the strong azide stretch (~2140 cm⁻¹) and the appearance of the carbamate carbonyl stretch (~1700 cm⁻¹) validates reaction completion.

-

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and 5% aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol 2: Boc Deprotection to the Amine Hydrochloride

Objective: Remove the Boc group to yield the reactive primary amine for downstream coupling (e.g., HATU-mediated amide coupling)[2].

-

Setup: Dissolve tert-butyl N-(2,2-difluorocyclopropyl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

-

Acid Addition: Slowly add a solution of 4M HCl in Dioxane (5.0 equiv).

-

Causality: HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). TFA yields a hygroscopic salt and introduces exogenous fluorine atoms that will severely complicate downstream ¹⁹F-NMR analysis of the API. HCl yields a highly crystalline, easy-to-handle hydrochloride salt.

-

-

Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Validation (IPC 1): Visual confirmation of effervescence (release of CO₂ and isobutylene gas).

-

-

Isolation: Once gas evolution stops, concentrate the reaction mixture in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate pure 2,2-difluorocyclopropylamine hydrochloride.

-

Validation (IPC 2): ¹H-NMR (in D₂O or DMSO-d₆) will confirm the complete disappearance of the intense 9H singlet at ~1.4 ppm corresponding to the tert-butyl group. LC-MS will show the [M+H]⁺ peak at m/z 94.0.

-

References

- BLD Pharmatech.tert-Butyl (2,2-difluorocyclopropyl)carbamate Product Information.

- ACS Publications.Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity.

- Benchchem.2,2-Difluorocyclopropan-1-amine Chemical Properties and Synthesis.

- Beilstein Journal of Organic Chemistry.The preparation and properties of 1,1-difluorocyclopropane derivatives.

- ACS Accounts of Chemical Research.Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions.

Sources

Synthesis and Mechanistic Evaluation of tert-Butyl N-(2,2-Difluorocyclopropyl)carbamate: A Technical Guide

Executive Summary

The incorporation of fluorine into small molecules is a cornerstone strategy in modern medicinal chemistry. Specifically, the gem-difluorocyclopropyl group serves as a highly versatile, metabolically stable bioisostere for amides, ethers, and lipophilic side chains. tert-Butyl N-(2,2-difluorocyclopropyl)carbamate is a [1]critical building block used to introduce this motif into drug candidates. This whitepaper provides a comprehensive, self-validating technical guide to its synthesis, emphasizing the mechanistic causality[2] behind reagent selection, process optimization, and operational safety.

Retrosynthetic Strategy & Route Selection

Direct difluorocyclopropanation of electron-rich enamines or N-Boc-vinylamine is often plagued by low yields, reagent instability, and difficult purification. To circumvent these issues, a more robust and scalable three-step sequence is preferred:

-

Difluorocyclopropanation: Addition of an electrophilic difluorocarbene to [3]an electron-deficient alkene (e.g., butyl acrylate) to form a cyclopropanecarboxylate.

-

Hydrolysis: Conversion of the ester[1] to 2,2-difluorocyclopropanecarboxylic acid.

-

Curtius Rearrangement: A one-pot transformation of the carboxylic acid to the Boc-protected amine.

This route leverages inexpensive starting materials and avoids the isolation of highly unstable or toxic intermediates.

Fig 1: Three-step synthesis of tert-butyl N-(2,2-difluorocyclopropyl)carbamate.

Step-by-Step Methodologies & Mechanistic Causality

Phase 1: Difluorocyclopropanation of Butyl Acrylate

Objective: Synthesis of Butyl 2,2-Difluorocyclopropanecarboxylate.

-

Protocol:

-

Charge a dry, nitrogen-flushed reactor with butyl acrylate (1.0 equiv) and anhydrous diglyme. Heat the mixture to a gentle reflux (~150 °C).

-

Prepare a saturated solution of sodium chlorodifluoroacetate (ClCF2COONa, 2.5 equiv) in diglyme.

-

Add the ClCF2COONa solution dropwise over 2–3 hours.

-

Cool to room temperature, filter the precipitated NaCl, and concentrate the filtrate. Purify via fractional distillation.

-

-

Causality & Validation: Difluorocarbene is highly reactive. Slow addition of the precursor ensures a low steady-state concentration of the carbene, preventing its dimerization to 4 and maximizing the productive collision rate with the electron-deficient acrylate. The protocol is self-validating: copious CO₂ evolution will be observed during the addition; the cessation of bubbling indicates the end of carbene generation.

Phase 2: Ester Hydrolysis

Objective: Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid.

-

Protocol:

-

Dissolve butyl 2,2-difluorocyclopropanecarboxylate (1.0 equiv) in a 3M aqueous NaOH solution (3.0 equiv).

-

Stir the biphasic mixture at 90 °C for 10 hours.

-

Cool the reaction mixture to 0–5 °C in an ice bath.

-

Carefully acidify the solution to pH 3 using concentrated HCl.

-

Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield a solidifying yellow oil.

-

-

Causality & Validation: The reaction progr[3]ess is visually self-validating; the initial biphasic mixture will transition into a homogeneous light-yellow solution upon. During acidification, strict temperature control (0[3]–5 °C) is paramount. Localized heating during the exothermic neutralization can promote of the highly strained fluorin[5]ated cyclopropane ring.

Phase 3: Curtius Rearrangement

Objective: Synthesis of tert-Butyl N-(2,2-Difluorocyclopropyl)carbamate.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 2,2-difluorocyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene.

-

Add triethylamine (1.2 equiv) and tert-butanol (5.0 equiv).

-

Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature.

-

Heat the mixture to 90 °C for 6 hours.

-

Cool the mixture, wash with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry, concentrate, and purify via silica gel chromatography.

-

-

Causality & Validation: DPPA is utilized to form the ac[5]yl azide intermediate in situ, (e.g., SOCl₂) which might compromise the fluorinated ring. The excess tert-butanol serves as both a co-solvent and the trapping nucleophile. The Curtius rearrangement is driven by the entropically favored expulsion of nitrogen gas. The system validates itself: monitor the reaction by observing N₂ bubbling. Once gas evolution ceases, the intermedi[6]ate isocyanate has been fully .

Fig 2: Curtius rearrangement mechanism from carboxylic acid to Boc-protected amine.

Data Presentation: Optimization of Difluorocarbene Sources

The choice of difluorocarbene source in Phase 1 dictates the scalability and safety profile of the entire workflow. The table below summarizes the quantitative and operational trade-offs of standard reagents.

| Carbene Source | Reagent Formula | Solvent / Temp | Yield (%) | Operational Causality & Limitations |

| Sodium chlorodifluoroacetate | ClCF₂COONa | Diglyme / 150 °C | 45 - 60% | Advantage: Highly scalable, inexpensive. Limitation: Requires high heat; slow addition required to prevent dimerization. |

| TFDA | Me₃SiCF₂SO₂F | Toluene / 110 °C | 70 - 85% | Advantage: High efficiency, neutral conditions. Limitation: Reagent is expensive; generates volatile fluorosilane byproducts. |

| PDFA | Ph₃P⁺CF₂CO₂⁻ | NMP / 80 °C | 50 - 65% | Advantage: Mild temperature, non-hygroscopic. Limitation: Poor atom economy; triphenylphosphine oxide byproduct complicates purification. |

Analytical Characterization

To confirm the structural integrity of tert-butyl N-(2,2-difluorocyclopropyl)carbamate, the following spectroscopic benchmarks should be met:

-

¹H NMR (CDCl₃): ~1.45 ppm (s, 9H, Boc); ~1.5–1.8 ppm (m, 2H, cycloprop[1] and maximizing the productive collision rate with the electron-deficient acrylate. The protocol is self-validating: copious CO₂ evolution will be observed during the addition; the cessation of bubbling indicates the end of carbene generation.

Phase 2: Ester Hydrolysis

Objective: Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid.

-

Protocol:

-

Dissolve butyl 2,2-difluorocyclopropanecarboxylate (1.0 equiv) in a 3M aqueous NaOH solution (3.0 equiv).

-

Stir the biphasic mixture at 90 °C for 10 hours.

-

Cool the reaction mixture to 0–5 °C in an ice bath.

-

Carefully acidify the solution to pH 3 using concentrated HCl.

-

Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield a solidifying yellow oil.

-

-

Causality & Validation: The reaction progress is visually self-validating; the initial biphasic mixture will transition into a homogeneous light-yellow solution upon. During acidification, strict temperature control (0–5 °C) is paramount. Localized heating during the exothermic neutralization can promote of the highly strained fluorinated cyclopropane ring.

Phase 3: Curtius Rearrangement

Objective: Synthesis of tert-Butyl N-(2,2-Difluorocyclopropyl)carbamate.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 2,2-difluorocyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene.

-

Add triethylamine (1.2 equiv) and tert-butanol (5.0 equiv).

-

Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature.

-

Heat the mixture to 90 °C for 6 hours.

-

Cool the mixture, wash with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry, concentrate, and purify via silica gel chromatography.

-

-

Causality & Validation: DPPA is utilized to form the acyl azide intermediate in situ, (e.g., SOCl₂) which might compromise the fluorinated ring. The excess tert-butanol serves as both a co-solvent and the trapping nucleophile. The Curtius rearrangement is driven by the entropically favored expulsion of nitrogen gas. The system validates itself: monitor the reaction by observing N₂ bubbling. Once gas evolution ceases, the intermediate isocyanate has been fully .

Fig 2: Curtius rearrangement mechanism from carboxylic acid to Boc-protected amine.

Data Presentation: Optimization of Difluorocarbene Sources

The choice of difluorocarbene source in Phase 1 dictates the scalability and safety profile of the entire workflow. The table below summarizes the quantitative and operational trade-offs of standard reagents.

| Carbene Source | Reagent Formula | Solvent / Temp | Yield (%) | Operational Causality & Limitations |

| Sodium chlorodifluoroacetate | ClCF₂COONa | Diglyme / 150 °C | 45 - 60% | Advantage: Highly scalable, inexpensive. Limitation: Requires high heat; slow addition required to prevent dimerization. |

| TFDA | Me₃SiCF₂SO₂F | Toluene / 110 °C | 70 - 85% | Advantage: High efficiency, neutral conditions. Limitation: Reagent is expensive; generates volatile fluorosilane byproducts. |

| PDFA | Ph₃P⁺CF₂CO₂⁻ | NMP / 80 °C | 50 - 65% | Advantage: Mild temperature, non-hygroscopic. Limitation: Poor atom economy; triphenylphosphine oxide byproduct complicates purification. |

Analytical Characterization

To confirm the structural integrity of tert-butyl N-(2,2-difluorocyclopropyl)carbamate, the following spectroscopic benchmarks should be met:

-

¹H NMR (CDCl₃): ~1.45 ppm (s, 9H, Boc); ~1.5–1.8 ppm (m, 2H, cycloprop[7] and maximizing the productive collision rate with the electron-deficient acrylate. The protocol is self-validating: copious CO₂ evolution will be observed during the addition; the cessation of bubbling indicates the end of carbene generation.

Phase 2: Ester Hydrolysis

Objective: Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid.

-

Protocol:

-

Dissolve butyl 2,2-difluorocyclopropanecarboxylate (1.0 equiv) in a 3M aqueous NaOH solution (3.0 equiv).

-

Stir the biphasic mixture at 90 °C for 10 hours.

-

Cool the reaction mixture to 0–5 °C in an ice bath.

-

Carefully acidify the solution to pH 3 using concentrated HCl.

-

Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield a solidifying yellow oil.

-

-

Causality & Validation: The reaction progress is visually self-validating; the initial biphasic mixture will transition into a homogeneous light-yellow solution upon[8]. During acidification, strict temperature control (0–5 °C) is paramount. Localized heating during the exothermic neutralization can promote[9] of the highly strained fluorinated cyclopropane ring.

Phase 3: Curtius Rearrangement

Objective: Synthesis of tert-Butyl N-(2,2-Difluorocyclopropyl)carbamate.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 2,2-difluorocyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene.

-

Add triethylamine (1.2 equiv) and tert-butanol (5.0 equiv).

-

Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature.

-

Heat the mixture to 90 °C for 6 hours.

-

Cool the mixture, wash with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry, concentrate, and purify via silica gel chromatography.

-

-

Causality & Validation: DPPA is utilized to form the acyl azide intermediate in situ,[10] (e.g., SOCl₂) which might compromise the fluorinated ring. The excess tert-butanol serves as both a co-solvent and the trapping nucleophile. The Curtius rearrangement is driven by the entropically favored expulsion of nitrogen gas. The system validates itself: monitor the reaction by observing N₂ bubbling. Once gas evolution ceases, the intermediate isocyanate has been fully [11].

Fig 2: Curtius rearrangement mechanism from carboxylic acid to Boc-protected amine.

Data Presentation: Optimization of Difluorocarbene Sources

The choice of difluorocarbene source in Phase 1 dictates the scalability and safety profile of the entire workflow. The table below summarizes the quantitative and operational trade-offs of standard reagents.

| Carbene Source | Reagent Formula | Solvent / Temp | Yield (%) | Operational Causality & Limitations |

| Sodium chlorodifluoroacetate | ClCF₂COONa | Diglyme / 150 °C | 45 - 60% | Advantage: Highly scalable, inexpensive. Limitation: Requires high heat; slow addition required to prevent dimerization. |

| TFDA | Me₃SiCF₂SO₂F | Toluene / 110 °C | 70 - 85% | Advantage: High efficiency, neutral conditions. Limitation: Reagent is expensive; generates volatile fluorosilane byproducts. |

| PDFA | Ph₃P⁺CF₂CO₂⁻ | NMP / 80 °C | 50 - 65% | Advantage: Mild temperature, non-hygroscopic. Limitation: Poor atom economy; triphenylphosphine oxide byproduct complicates purification. |

Analytical Characterization

To confirm the structural integrity of tert-butyl N-(2,2-difluorocyclopropyl)carbamate, the following spectroscopic benchmarks should be met:

-

¹H NMR (CDCl₃): ~1.45 ppm (s, 9H, Boc); ~1.5–1.8 ppm (m, 2H, cyclopropyl CH₂); ~2.7–3.0 ppm (m, 1H, cyclopropyl CH-N); ~4.8–5.2 ppm (br s, 1H, NH).

-

¹⁹F NMR (CDCl₃): The chiral center at C1 renders the two fluorine atoms at C2 diastereotopic. Expect two distinct signals around -135 ppm and -145 ppm exhibiting strong geminal coupling (J ≈ 150 Hz).

-

¹³C NMR (CDCl₃): ~156 ppm (Boc C=O); ~110–115 ppm (t, J ≈ 280 Hz, CF₂); ~80 ppm (Boc C(CH₃)₃); ~30–35 ppm (C1); ~28 ppm (Boc CH₃); ~15–20 ppm (C3).

References

-

Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-272. URL:[Link]

-

Dolbier Jr, W. R., Cornett, E., Martinez, H., & Xu, W. (2011). Friedel−Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry. The Journal of Organic Chemistry, 76(9), 3450-3456. URL:[Link]

- Findeisen, M., et al. (2011). Halogen-substituted compounds. US Patent US20110301181A1.

-

QuickCompany. (2011). Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Derivatives. Indian Patent Application. URL:[Link]

Sources

- 1. 2,2-Difluorocyclopropan-1-amine | 2091291-62-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic [quickcompany.in]

- 6. ossila.com [ossila.com]

- 7. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 8. Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic [quickcompany.in]

- 9. Henry Martinez - Google Scholar [scholar.google.com]

- 10. 2,2-Difluorocyclopropan-1-amine | 2091291-62-0 | Benchchem [benchchem.com]

- 11. US20110301181A1 - halogen-substituted compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of tert-butyl N-(2,2-difluorocyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl N-(2,2-difluorocyclopropyl)carbamate, a compound of interest in medicinal chemistry and drug development due to the presence of the bioisosteric difluorocyclopropyl moiety. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from analogous chemical structures. We will dissect the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra, and predict the mass spectrometric fragmentation patterns, offering a comprehensive spectroscopic profile. This guide is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.

Introduction

The incorporation of fluorine into organic molecules is a widely employed strategy in drug design to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclopropyl group, in particular, is a valuable motif that can act as a bioisostere for various functional groups. tert-Butyl N-(2,2-difluorocyclopropyl)carbamate serves as a key building block for introducing this moiety. A thorough understanding of its spectroscopic characteristics is therefore essential for its synthesis, purification, and subsequent application.

This guide will provide a detailed, predictive analysis of the key spectroscopic features of tert-butyl N-(2,2-difluorocyclopropyl)carbamate.

Molecular Structure:

Comprehensive Characterization and Purity Profiling of tert-Butyl N-(2,2-difluorocyclopropyl)carbamate

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective tactic for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tert-Butyl N-(2,2-difluorocyclopropyl)carbamate (commonly known as Boc-2,2-difluorocyclopropylamine) serves as a critical building block in this domain. The gem-difluorocyclopropyl moiety acts as a potent bioisostere, lowering the pKa of the adjacent amine, enhancing membrane permeability, and blocking CYP450-mediated metabolic oxidation ([1]). This technical whitepaper establishes a rigorous, causality-driven framework for the structural characterization and purity determination of this essential intermediate.

Structural & Physicochemical Profile

Before executing analytical workflows, it is critical to define the baseline physicochemical parameters of the molecule. The presence of the tert-butyloxycarbonyl (Boc) protective group ensures the stability of the primary amine during upstream synthetic cross-coupling, while the gem-difluoro group dictates the molecule's unique spectroscopic signatures.

| Property | Value |

| Chemical Name | tert-butyl N-(2,2-difluorocyclopropyl)carbamate |

| CAS Registry Number | 1163790-91-7 |

| Molecular Formula | C8H13F2NO2 |

| Molecular Weight | 193.19 g/mol |

| Structural Features | gem-difluorocyclopropane ring, Boc-protected primary amine |

| Physical State | Colorless to pale yellow oil or low-melting solid |

Analytical Characterization Strategies

A self-validating analytical system requires orthogonal techniques to confirm both the carbon skeleton and the protective group integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The characterization of this molecule relies heavily on multinuclear NMR, specifically because the fluorine atoms provide highly diagnostic splitting patterns.

-

19 F NMR (The Gold Standard): Due to the adjacent chiral center at C1 of the cyclopropane ring, the two fluorine atoms at C2 are diastereotopic and magnetically inequivalent. This causality results in a characteristic AB quartet system. Researchers should expect complex multiplets typically resonating between -127 and -142 ppm, driven by a massive geminal fluorine-fluorine coupling constant ( 2JFF≈150−165 Hz) ([2]).

-

13 C NMR: The carbon atom of the CF 2 group exhibits a massive one-bond carbon-fluorine coupling ( 1JCF≈286 Hz), appearing as a highly distinct triplet around 112–115 ppm[2]. This triplet is the definitive marker of an intact gem-difluorocyclopropane ring.

Mass Spectrometry (LC-MS)

In Electrospray Ionization (ESI+), Boc-protected amines exhibit highly predictable and self-validating fragmentation pathways. Rather than observing a strong [M+H]+ parent ion (m/z 194.1), the labile nature of the Boc group under ionization energy typically results in the loss of a tert-butyl cation (-56 Da) or the cleavage of the entire Boc group (-100 Da). Observing the [M+H−56]+ or [M+H−100]+ fragments confirms the presence and identity of the protective group.

Purity Determination Methodologies

The Limitation of UV Detection

Standard HPLC-UV methods are fundamentally flawed for the purity profiling of Boc-2,2-difluorocyclopropylamine. The molecule lacks an extended conjugated π -system or aromatic ring, meaning it only absorbs weakly at low wavelengths (e.g., 205–210 nm). At these wavelengths, mobile phase gradients (such as formic acid in acetonitrile) cause severe baseline drift, masking impurities or artificially inflating the purity percentage.

The Solution: HPLC-CAD/ELSD

To establish a trustworthy purity profile, one must decouple detection from the analyte's optical properties. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) provides a universal, mass-based response for non-volatile analytes ([]). Because CAD measures the charge transferred to the aerosolized analyte particles after solvent evaporation, it detects non-chromophoric synthesis impurities (e.g., residual aliphatic starting materials or degradation products) with high fidelity.

Experimental Protocols

Protocol A: HPLC-CAD Purity Profiling

This step-by-step methodology ensures a stable baseline and accurate quantification of the Boc-amine.

-

Sample Preparation: Dissolve the batch sample in 50:50 Acetonitrile/Water to achieve a final concentration of 1.0 mg/mL. Vortex until completely homogenized.

-

Column Selection: Use a sub-2-micron C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and rapid resolution of closely eluting aliphatic impurities.

-

Mobile Phase:

-

Phase A: 0.1% Formic acid in LC-MS grade Water.

-

Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

-

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes, followed by a 1.5-minute hold at 95% B to flush late-eluting oligomers. Flow rate: 0.5 mL/min.

-

Detection Parameters: Set the CAD evaporator temperature to 35°C (to prevent volatilization of the low-molecular-weight Boc-amine). Run a secondary UV detector at 210 nm strictly for orthogonal reference.

Protocol B: Boc-Deprotection Workflow

To utilize the building block in drug synthesis, the Boc group must be cleaved to yield the reactive free amine ([4]).

-

Reaction Setup: Dissolve 1.0 equivalent of tert-butyl N-(2,2-difluorocyclopropyl)carbamate in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C.

-

Acidic Cleavage: Dropwise, add 10-20 equivalents of Trifluoroacetic acid (TFA). The causality of cooling is to prevent exothermic degradation of the strained cyclopropane ring during the release of CO 2 and isobutylene gas.

-

Agitation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Workup: Concentrate the mixture under reduced pressure. Quench the residual TFA with saturated aqueous NaHCO 3 at 0°C, extract with DCM, and dry over Na 2 SO 4 to isolate the free 2,2-difluorocyclopropylamine for immediate downstream amide coupling.

Process Visualizations

Fig 1. Multidimensional analytical workflow for characterization and purity of the Boc-amine.

Fig 2. Synthetic pathway illustrating the deprotection and amide coupling of the building block.

References

-

Chemical and Pharmaceutical Bulletin - gem-Difluorocyclopropane Synthesis by Copper-Catalyzed C(sp3)–H Addition of 1,3-Dioxolane to Difluorocyclopropenes. Available at:[Link]

-

The Journal of Organic Chemistry (ACS Publications) - Ring-Opening Functionalization of Simple gem-Difluorocyclopropanes by Single-Electron Oxidants. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications) - Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerases. Available at:[Link]

Sources

Chemical Stability and Reactivity Profile of tert-butyl N-(2,2-difluorocyclopropyl)carbamate: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry and agrochemical development, the incorporation of fluorinated motifs is a privileged strategy to enhance metabolic stability, lipophilicity, and binding affinity. tert-butyl N-(2,2-difluorocyclopropyl)carbamate (commonly referred to as Boc-protected 2,2-difluorocyclopropylamine) is a critical building block that bridges two distinct chemical domains: the robust, orthogonal protection of the tert-butoxycarbonyl (Boc) group and the unique stereoelectronic properties of the gem-difluorocyclopropane ring.

As a Senior Application Scientist, I have structured this guide to move beyond a mere catalog of properties. Here, we will dissect the causality behind the molecule's stability, map its degradation pathways, and provide self-validating experimental protocols to ensure reproducible handling in complex synthetic workflows.

Structural Anatomy & Causality of Stability

The chemical stability of tert-butyl N-(2,2-difluorocyclopropyl)carbamate is dictated by the orthogonal reactivity of its two primary structural features. Understanding these features allows chemists to selectively manipulate one moiety without compromising the other.

The Carbamate (Boc) Linkage

The Boc group is a cornerstone of amine protection [1]. Its stability profile is governed by resonance and steric shielding:

-

Base Stability: The carbamate carbonyl is significantly less electrophilic than a standard ester or amide. The resonance contribution from both the nitrogen lone pair and the tert-butoxy oxygen delocalizes the electron density, rendering the carbonyl carbon highly resistant to nucleophilic attack by hydroxides or strong bases (e.g., LDA, NaOH) [2].

-

Acid Lability: Under strongly acidic conditions (pH < 2), the Boc group undergoes rapid cleavage. The causality lies in the protonation of the carbamate oxygen, which facilitates the elimination of a highly stable tert-butyl cation (subsequently losing a proton to form isobutylene) and the expulsion of carbon dioxide gas. This thermodynamic driving force makes the deprotection irreversible [1].

The gem-Difluorocyclopropane Motif

Cyclopropanes possess inherent ring strain (~27.5 kcal/mol), which typically makes them susceptible to ring-opening. However, the gem-difluoro substitution fundamentally alters this dynamic [3]:

-

Kinetic Stability: The highly electronegative fluorine atoms exert a strong inductive (-I) effect, which increases the s-character of the adjacent C-C bonds, thereby strengthening them. Consequently, the ring is kinetically stable to most standard acidic, basic, and thermal conditions [3].

-

Distal Bond Weakening: While the adjacent bonds are strengthened, the distal C1-C3 bond is lengthened and weakened. This specific stereoelectronic arrangement makes the ring susceptible to insertion by transition metals (e.g., Pd(0), Rh(I)), leading to targeted ring-opening and β -fluoride elimination to form monofluoroalkenes [4].

Degradation Pathways & Reactivity Mapping

To visualize the orthogonal reactivity of this molecule, the following directed graph maps the primary conditions and their corresponding mechanistic pathways.

Reactivity and degradation pathways of Boc-protected 2,2-difluorocyclopropylamine.

Quantitative Stability Matrix

The following table summarizes the quantitative stability data for tert-butyl N-(2,2-difluorocyclopropyl)carbamate across various synthetic environments. This data allows researchers to plan multi-step syntheses with confidence.

| Condition Type | Reagents / Environment | Temperature | Time | Outcome / Stability |

| Aqueous Base | 2M NaOH (aq) / MeOH | 25 °C | 24 h | >99% Stable . No carbamate hydrolysis. |

| Strong Base | LDA in THF | -78 °C | 4 h | >95% Stable . N-deprotonation may occur, but ring remains intact. |

| Mild Acid | 10% Acetic Acid | 25 °C | 24 h | >98% Stable . Insufficient acidity for Boc cleavage. |

| Strong Acid | 50% TFA in DCM | 25 °C | 1-2 h | Degraded . Quantitative conversion to free amine [1]. |

| Thermal | Neat / Toluene | 110 °C | 12 h | Stable . No thermal ring-opening observed. |

| Catalytic | Pd(PPh3)4 (10 mol%) | 80 °C | 12 h | Degraded . Ring-opening to monofluoroalkene derivatives [4]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical or chemical cues during the reaction, the operator can confirm the mechanistic causality in real-time.

Protocol A: Selective Boc Deprotection (Amine Liberation)

This protocol exploits the acid lability of the Boc group while preserving the gem-difluorocyclopropane ring.

-

Setup: Dissolve 1.0 mmol of tert-butyl N-(2,2-difluorocyclopropyl)carbamate in 4.0 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.0 mL of neat Trifluoroacetic acid (TFA) dropwise over 5 minutes.

-

Self-Validation Check (Causality): Observe the solution carefully. You must see effervescence (bubbling). This is the evolution of CO2 gas and isobutylene, which thermodynamically drives the reaction forward and confirms the cleavage of the carbamate linkage[2].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting residue is the TFA salt of 2,2-difluorocyclopropylamine.

-

Free-Basing (Optional): To obtain the free amine, dissolve the salt in a minimal amount of water, adjust the pH to 10 using 1M NaOH, and extract with diethyl ether (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate carefully (the free amine is volatile).

Protocol B: Pd-Catalyzed Ring-Opening Cross-Coupling

This protocol leverages the weakened distal C1-C3 bond of the gem-difluorocyclopropane ring for targeted functionalization, leaving the Boc group intact.

-

Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with tert-butyl N-(2,2-difluorocyclopropyl)carbamate (1.0 equiv), a suitable nucleophile (e.g., a malonate derivative, 1.5 equiv), and Pd(PPh3)4 (0.05 equiv) [4].

-

Solvent & Base: Add anhydrous THF (0.2 M) and K2CO3 (2.0 equiv). Seal the tube and remove it from the glovebox.

-

Reaction: Heat the mixture to 80 °C for 12 hours under vigorous stirring.

-

Self-Validation Check (Causality): Monitor the reaction via TLC or LC-MS. The disappearance of the starting material will coincide with the appearance of a highly conjugated monofluoroalkene product. The formation of this product confirms the oxidative addition of Pd(0) into the distal C-C bond followed by β -fluoride elimination [3].

-

Workup: Cool to room temperature, filter through a short pad of Celite (eluting with ethyl acetate), and concentrate. Purify the monofluoroalkene via flash column chromatography.

Conclusion

The chemical stability of tert-butyl N-(2,2-difluorocyclopropyl)carbamate is a masterclass in orthogonal molecular design. The robust nature of the Boc group under basic conditions allows for extensive functionalization of the molecule, while its precise acid lability ensures clean deprotection. Simultaneously, the gem-difluorocyclopropane ring provides exceptional kinetic and metabolic stability, yet remains selectively reactive toward transition-metal catalysis due to the stereoelectronic weakening of its distal C-C bond. By mastering these causal relationships, drug development professionals can effectively deploy this building block in the synthesis of complex, fluorine-rich therapeutics.

References

-

Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. Available at:[Link] [2]

-

National Institutes of Health (NIH) / PMC. "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journal of Organic Chemistry. Available at:[Link] [3]

-

ACS Publications. "Pd-IHept-Catalyzed Ring-Opening of gem-Difluorocyclopropanes with Malonates Via Selective C–C Bond Cleavage: Synthesis of Monofluoroalkenes." The Journal of Organic Chemistry. Available at:[Link] [4]

Application Note: Synthesis of tert-Butyl N-(2,2-Difluorocyclopropyl)carbamate via Modified Curtius Rearrangement

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating experimental protocol for the synthesis of tert-butyl N-(2,2-difluorocyclopropyl)carbamate, a critical bioisosteric building block in medicinal chemistry.

Introduction and Mechanistic Rationale

Gem-difluorocyclopropanes are highly valued in modern drug discovery as metabolically stable bioisosteres for lipophilic groups and as conformational restrictors. The synthesis of tert-butyl N-(2,2-difluorocyclopropyl)carbamate (Boc-protected 2,2-difluorocyclopropylamine) provides a versatile, protected amine building block for downstream functionalization.

The classical conversion of carboxylic acids to amines involves multiple isolated steps (e.g., acyl chloride formation, reaction with sodium azide, isolation of the explosive acyl azide, and thermal rearrangement). To mitigate safety risks and improve yield, this protocol utilizes a one-pot modified Curtius rearrangement using Diphenylphosphoryl azide (DPPA) .

Causality of Experimental Choices:

-

Activation via DPPA: Triethylamine (Et₃N) deprotonates the starting carboxylic acid. The resulting carboxylate attacks DPPA, displacing diphenyl phosphate to safely generate the acyl azide in situ.

-

Concerted Rearrangement: Heating the mixture to 80 °C provides the activation energy for the Curtius rearrangement. Crucially, the migration of the difluorocyclopropyl group to the electron-deficient nitrogen is a concerted process. This prevents the formation of a discrete carbocation or radical intermediate—which would be highly destabilized by the strongly electron-withdrawing gem-difluoro group—thereby ensuring complete retention of stereochemistry .

-

Isocyanate Trapping: The resulting isocyanate is highly electrophilic and is immediately trapped by an excess of tert-butanol (acting as both a reagent and co-solvent) to form the stable Boc-protected carbamate.

Experimental Workflow Visualization

Figure 1: Mechanistic workflow of the modified Curtius rearrangement using DPPA and t-BuOH.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 2,2-Difluorocyclopropanecarboxylic acid | 122.07 | 1.00 | 1.22 g | Starting Material |

| Diphenylphosphoryl azide (DPPA) | 275.24 | 1.05 | 2.26 mL (2.89 g) | Azide Donor |

| Triethylamine (Et₃N) | 101.19 | 1.20 | 1.67 mL (1.21 g) | Base |

| tert-Butanol (t-BuOH) | 74.12 | 10.00 | 9.56 mL (7.41 g) | Nucleophile / Co-solvent |

| Anhydrous Toluene | 92.14 | - | 20.0 mL | Primary Solvent |

Expected Yield: 75–85% (1.45 g – 1.64 g) of purified product.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific physical and analytical checkpoints to ensure the reaction is proceeding correctly.

Phase 1: Reagent Assembly and Activation

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluorocyclopropanecarboxylic acid (1.22 g, 10.0 mmol) in anhydrous toluene (20 mL).

-

Nucleophile Addition: Add anhydrous tert-butanol (9.56 mL, 100 mmol).

-

Causality: A 10-fold excess of tert-butanol ensures that the transient isocyanate is trapped immediately, suppressing competing side reactions such as urea formation (which occurs if trace moisture generates the free amine that subsequently attacks the isocyanate).

-

-

Base Addition: Add Et₃N (1.67 mL, 12.0 mmol) to the stirring solution.

-

Azide Introduction: Cool the flask in a room-temperature water bath (20 °C). Add DPPA (2.26 mL, 10.5 mmol) dropwise over 5 minutes.

-

Causality: Dropwise addition controls the mildly exothermic acyl azide formation and prevents premature, uncontrolled nitrogen evolution.

-

Phase 2: Thermal Rearrangement (Self-Validating)

-

Setup: Attach a reflux condenser fitted with a gas bubbler to the flask. Ensure the system is under a positive pressure of inert gas (N₂ or Argon) but strictly vented through the bubbler to prevent pressure buildup.

-

Heating: Gradually heat the reaction mixture to 80–85 °C using an oil bath.

-

Validation Checkpoint 1 (Gas Evolution): As the internal temperature reaches ~65 °C, vigorous bubbling will be observed in the bubbler. This is the stoichiometric release of N₂ gas, physically validating the successful conversion of the acyl azide to the isocyanate.

-

Validation Checkpoint 2 (TLC Monitoring): After 6 hours of heating, take a 50 µL aliquot, perform a mini-workup in EtOAc/H₂O, and spot the organic layer on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). Stain the plate with Ninhydrin (requires heating). The starting acid will remain at the baseline, while the Boc-amine product will appear as a distinct, less polar spot (Rf ~ 0.4). Continue heating until the baseline spot is completely consumed (typically 8–12 hours total).

Phase 3: Work-up and Isolation

-

Quenching: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene and excess tert-butanol.

-

Partitioning: Dissolve the resulting crude residue in ethyl acetate (50 mL). Wash the organic layer sequentially with:

-

5% aqueous citric acid (2 × 25 mL) to remove unreacted Et₃N.

-

Saturated aqueous NaHCO₃ (2 × 25 mL) to remove unreacted starting material and the diphenyl phosphate byproduct.

-

Brine (25 mL) to remove residual water.

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of 5% to 15% EtOAc in Hexanes to afford the pure tert-butyl N-(2,2-difluorocyclopropyl)carbamate.

Analytical Characterization

Verify the integrity of the synthesized compound using the following expected spectroscopic parameters:

-

¹H NMR (400 MHz, CDCl₃): δ 4.85 (br s, 1H, NH ), 2.75 – 2.60 (m, 1H, CH -N), 1.65 – 1.48 (m, 2H, CH₂ ), 1.45 (s, 9H, C(CH₃ )₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -135.2 (d, J = 160 Hz, 1F), -142.8 (d, J = 160 Hz, 1F). (Note: The diastereotopic nature of the fluorine atoms on the cyclopropane ring relative to the chiral amine center results in a characteristic AB system).

References

-

Title : Diphenylphosphoryl azide. New convenient reagent for a modified Curtius rearrangement and for peptide synthesis Source : Journal of the American Chemical Society, 1972, 94(17), 6203-6205. URL :[Link]

-

Title : Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement Source : Organic Letters, 2005, 7(19), 4107-4110. URL :[Link]

Executive Summarytert-Butyl N-(2,2-difluorocyclopropyl)carbamate (CAS: 1163790-91-7) is a highly versatile, fluorinated building block increasingly utilized in medicinal chemistry. By serving as a stable, protected precursor to 2,2-difluorocyclopropylamine, it enables the incorporation of a conformationally restricted, lipophilic bioisostere into complex molecular scaffolds. This application note details the scientific rationale for its use, outlines self-validating protocols for its deprotection and subsequent coupling, and highlights its critical role in modern drug development.

Executive Summarytert-Butyl N-(2,2-difluorocyclopropyl)carbamate (CAS: 1163790-91-7)[1] is a highly versatile, fluorinated building block increasingly utilized in medicinal chemistry. By serving as a stable, protected precursor to 2,2-difluorocyclopropylamine, it enables the incorporation of a conformationally restricted, lipophilic bioisostere into complex molecular scaffolds. This application note details the scientific rationale for its use, outlines self-validating protocols for its deprotection and subsequent coupling, and highlights its critical role in modern drug development.

Scientific Rationale: The 2,2-Difluorocyclopropyl Bioisostere

The strategic introduction of fluorine into a cyclopropane ring profoundly alters the physicochemical properties of the resulting amine, making it a 1[1].

-

Conformational Restriction: The cyclopropyl ring locks the attached pharmacophore into a specific vector, reducing entropic penalties upon target binding and facilitating bioactive conformations[1].

-

Electronic Effects & pKa Modulation: The gem-difluoro moiety exerts a powerful electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent primary amine from approximately 8.6 (in unsubstituted cyclopropylamine) to roughly 5.8, a phenomenon heavily leveraged in .

-

Causality in Drug Design: Because the pKa is lowered below physiological pH (7.4), the amine exists predominantly in its neutral, unprotonated state in vivo. This dramatically increases the lipophilicity (LogP) and enhances passive membrane permeability, a critical factor for central nervous system (CNS) targets and intracellular kinases.

Table 1: Physicochemical Comparison of Cyclopropylamine Derivatives

| Compound | Approximate pKa | Relative LogP | Synthetic Nucleophilicity |

| Cyclopropylamine | ~8.6 | ~0.1 | High |

| 2-Fluorocyclopropylamine | ~7.4 | ~0.4 | Moderate |

| 2,2-Difluorocyclopropylamine | ~5.8 | ~0.8 | Low |

Synthetic Workflow & Experimental Logic

The standard synthetic workflow involves the acidic deprotection of the Boc group, followed by the coupling of the resulting amine with various electrophiles (e.g., carboxylic acids, heteroaryl halides, or aldehydes).

Fig 1. Synthetic workflow from Boc-2,2-DFCP-amine to diverse therapeutic drug candidates.

Because the gem-difluoro group sharply reduces the nucleophilicity of the amine, standard coupling reagents (like EDC/HOBt) often result in sluggish reactions and poor yields. Therefore, highly reactive uronium-based coupling agents, such as HATU, are required to drive amidation to completion.

Fig 2. Mechanistic rationale for utilizing HATU to couple the deactivated 2,2-DFCP-amine.

Step-by-Step Experimental Protocols

Protocol A: Deprotection to 2,2-Difluorocyclopropylamine Hydrochloride

Objective: To quantitatively remove the Boc protecting group while preventing the loss of the volatile free amine.

Materials:

-

tert-Butyl N-(2,2-difluorocyclopropyl)carbamate (1.0 eq)

-

4M HCl in 1,4-Dioxane (10.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether (for trituration)

Procedure:

-

Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The starting material spot will disappear, and a baseline spot will form. The reaction typically completes within 2–4 hours.

-

Precipitation: As the Boc group is cleaved, isobutylene and CO2 gas evolve. The resulting amine hydrochloride salt will begin to precipitate as a white solid.

-

Isolation: Concentrate the suspension under reduced pressure (keep bath temperature <30 °C). Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 2,2-difluorocyclopropylamine hydrochloride.

Causality & Logic: Why use HCl in dioxane instead of Trifluoroacetic acid (TFA)? 2,2-Difluorocyclopropylamine is a low-molecular-weight, highly volatile liquid in its free base form. Using TFA yields a TFA salt that is often an oil and difficult to handle. HCl in dioxane cleanly generates the HCl salt, which is a stable, non-volatile crystalline solid. This self-validates the protocol: the appearance of a white precipitate confirms successful deprotection and salt formation, preventing product loss during solvent evaporation.

Protocol B: HATU-Mediated Amide Coupling

Objective: To couple the weakly nucleophilic 2,2-difluorocyclopropylamine with a carboxylic acid.

Materials:

-

2,2-Difluorocyclopropylamine hydrochloride (1.2 eq)

-

Target Carboxylic Acid (1.0 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-activation: In a dry flask under nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M). Add 2.0 eq of DIPEA. Stir at room temperature for 15 minutes.

-

Visual Cue: The solution will typically turn a pale yellow color, indicating the formation of the highly electrophilic HOAt active ester.

-

Amine Addition: In a separate vial, dissolve the 2,2-difluorocyclopropylamine hydrochloride in a minimal amount of DMF and add the remaining 2.0 eq of DIPEA to liberate the free base in situ. Add this solution dropwise to the pre-activated acid mixture.

-

Reaction: Stir the mixture at room temperature for 12–18 hours.

-

IPC: Monitor via LC-MS. The mass of the active ester should deplete, replaced by the desired product mass.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Causality & Logic: Why pre-activate, and why use HATU? The electron-withdrawing fluorines severely deactivate the amine. If the amine, acid, and coupling agent are mixed simultaneously, the sluggish nucleophilic attack allows competing side reactions (like guanidinylation of the amine by HATU) to occur. Pre-forming the active ester ensures that when the weak nucleophile is introduced, it immediately encounters a highly reactive electrophile, maximizing the yield of the target amide. The use of 4.0 eq of DIPEA is critical: 1 eq neutralizes the amine HCl salt, 1 eq neutralizes the acid, and the excess drives the coupling kinetics.

Applications in Drug Discovery

The deprotected 2,2-difluorocyclopropylamine motif has been successfully integrated into several advanced clinical and preclinical candidates:

-

Kinase Inhibitors: It is utilized in the synthesis of potent2[2], which are critical targets for the treatment of various cancers and fibrotic diseases. The difluorocyclopropyl group fits optimally into lipophilic pockets near the kinase hinge region, enhancing binding affinity.

-

CNS Therapeutics: In the development of 3[3], the motif improves blood-brain barrier (BBB) penetration by lowering the basicity of the molecule and increasing its lipophilicity.

-

Enzyme Inhibitors: It has been employed to synthesize fluorinated analogues of Monoamine Oxidase (MAO) inhibitors, where the fluorine atoms modulate the electronic properties of the cyclopropyl ring, altering enzyme selectivity and metabolic stability.

References

- nextsds.com - tert-butyl N-(2,2-difluorocyclopropyl)carbamate — Chemical Substance Information.

- Journal of Medicinal Chemistry (ACS) - The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Grantome - Fluorinated Analogues In Biochemistry And Pharmacology.

- European Patent Office - DDR1 AND DDR2 INHIBITORS FOR THE TREATEMENT OF CANCER AND FIBROTIC DISEASES - EP 4426688 B1.

- Google Patents - CN102947292A - nitrogen-containing heteroaryl compounds.

The Strategic Deployment of tert-butyl N-(2,2-difluorocyclopropyl)carbamate in Modern Medicinal Chemistry

Introduction: The Rising Prominence of the gem-Difluorocyclopropyl Moiety

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs has become an indispensable tool for optimizing the pharmacological profiles of therapeutic candidates.[1] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Among the various fluorinated scaffolds, the gem-difluorocyclopropyl group has emerged as a particularly valuable bioisostere, offering a unique combination of conformational rigidity and electronic modulation.[2] This compact, strained ring system can mimic the spatial arrangement of other chemical groups while introducing favorable electronic properties due to the high electronegativity of the two fluorine atoms.

tert-butyl N-(2,2-difluorocyclopropyl)carbamate serves as a key building block for introducing this valuable moiety. The tert-butyloxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle, allowing for the strategic unmasking of the primary amine for subsequent elaboration into more complex molecular architectures. This guide provides an in-depth exploration of the applications of tert-butyl N-(2,2-difluorocyclopropyl)carbamate, complete with detailed protocols and an analysis of the scientific rationale behind its use.

Physicochemical Impact of the gem-Difluorocyclopropyl Group

The decision to incorporate a gem-difluorocyclopropyl group is often driven by the desire to fine-tune a molecule's drug-like properties. The two fluorine atoms exert a strong electron-withdrawing effect, which can significantly impact the basicity of nearby functional groups.

A key study on functionalized gem-difluorinated cycloalkanes revealed that the presence of the CF₂ group has a pronounced influence on the pKₐ of adjacent amines.[3] This modulation of basicity can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

Furthermore, the introduction of fluorine can enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to an increased half-life and improved pharmacokinetic profile of the drug candidate. Studies have shown that gem-difluorination can either have no effect on or slightly improve the metabolic stability of related model derivatives.[3]

Table 1: Physicochemical Properties of tert-butyl N-(2,2-difluorocyclopropyl)carbamate

| Property | Value | Source |

| CAS Number | 1163790-91-7 | [5] |

| Molecular Formula | C₈H₁₃F₂NO₂ | [5] |

| Molecular Weight | 193.19 g/mol | [5] |

Synthesis of tert-butyl N-(2,2-difluorocyclopropyl)carbamate

The synthesis of tert-butyl N-(2,2-difluorocyclopropyl)carbamate typically involves the difluorocyclopropanation of a suitable N-Boc protected allylamine precursor. While various methods for generating difluorocarbene exist, a common and effective approach utilizes a precursor that releases :CF₂ upon thermal or chemical activation.

Figure 1: General workflow for the synthesis of tert-butyl N-(2,2-difluorocyclopropyl)carbamate.

Protocol 1: Synthesis of tert-butyl N-(2,2-difluorocyclopropyl)carbamate

This protocol is a representative procedure based on established methods for difluorocyclopropanation.

Materials:

-

N-Boc-allylamine

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Sodium iodide (NaI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diglyme)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add N-Boc-allylamine (1.0 eq) and anhydrous solvent.

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Addition of Reagents: To the stirred solution, add sodium iodide (2.0-3.0 eq).

-

Addition of Carbene Precursor: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5-2.0 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-85 °C for diglyme) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl N-(2,2-difluorocyclopropyl)carbamate.

Applications in Medicinal Chemistry

The true utility of tert-butyl N-(2,2-difluorocyclopropyl)carbamate lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The Boc-protected amine serves as a latent nucleophile that can be revealed under acidic conditions for further functionalization.

Figure 2: Synthetic utility of the title compound.

Application Example 1: Synthesis of Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The 2,2-difluorocyclopropylamine moiety has been incorporated into potent inhibitors of the HCV NS3/4A protease, a key enzyme in the viral replication cycle.[6] The rigid cyclopropyl ring helps to correctly orient the substituents for optimal binding to the enzyme's active site.

Protocol 2: Boc Deprotection

This is a general procedure for the removal of the Boc protecting group.

Materials:

-

tert-butyl N-(2,2-difluorocyclopropyl)carbamate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolution: Dissolve tert-butyl N-(2,2-difluorocyclopropyl)carbamate (1.0 eq) in anhydrous DCM.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting 2,2-difluorocyclopropylamine salt can often be used in the next step without further purification. If necessary, trituration with diethyl ether can be performed to yield a solid.

Application Example 2: Development of Novel Sodium Channel Blockers

The gem-difluorocyclopropyl group has also been utilized in the design of novel sodium channel blockers for the potential treatment of pain and epilepsy.[7][8] Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells.[9][10] The unique electronic properties of the difluorocyclopropyl group can influence the interaction of the molecule with the channel pore.

Table 2: Representative Biological Data for Compounds with and without the Difluorocyclopropyl Moiety

| Compound Class | Moiety | Target | IC₅₀ (nM) | Reference |

| Btk Inhibitor | cis-2-fluorocyclopropane | Btk | 2.3 | [11] |

| Btk Inhibitor | cyclopropane | Btk | 7.1 | [11] |

Note: This table provides a conceptual comparison. Direct side-by-side data for a difluorocyclopropyl vs. non-fluorinated analog in the same series was not available in the provided search results. The data presented illustrates the potential for fluorine substitution to improve potency.

Conclusion

tert-butyl N-(2,2-difluorocyclopropyl)carbamate is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the introduction of the gem-difluorocyclopropyl moiety, which can impart favorable physicochemical and pharmacological properties to drug candidates. The ability to modulate pKₐ, enhance metabolic stability, and provide conformational constraint makes this scaffold an attractive tool for lead optimization in a variety of therapeutic areas. The protocols provided herein offer a practical guide for the synthesis and application of this important synthetic intermediate.

References

-

St. Jean, D. J., Jr., Fotsch, C., & manipulative, I. (2012). Novel hepatitis C virus replicon inhibitors: synthesis and structure-activity relationships of fused pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 22(6), 2212–2215. [Link]

-

Mickelson, J. W., et al. (2009). Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore. Bioorganic & medicinal chemistry, 17(19), 6849–6860. [Link]

-

Eldrup, A. B., et al. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of medicinal chemistry, 48(17), 5323–5326. [Link]

-

Johansson, P. O., et al. (2006). Potent inhibitors of the hepatitis C virus NS3 protease: use of a novel P2 cyclopentane-derived template. Bioorganic & medicinal chemistry, 14(15), 5136–5151. [Link]

-

Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

-

Mickelson, J. W., et al. (2009). Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore. Bioorganic & medicinal chemistry, 17(19), 6849–6860. [Link]

-

DelveInsight's, "Sodium Channel Blockers - Pipeline Insight, 2026" report. (n.d.). [Link]

-

Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. (n.d.). [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. (n.d.). [Link]

-

Pustovalova, E., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 344–389. [Link]

-

Wang, X., et al. (2016). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 7(12), 1146–1151. [Link]

-

Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Muneeba, & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 3. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. Novel hepatitis C virus replicon inhibitors: synthesis and structure-activity relationships of fused pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium Channel Blockers Pipeline Insight | Sodium Channel Blockers Mechanism of Action Insight [delveinsight.com]

- 10. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 11. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: tert-Butyl N-(2,2-difluorocyclopropyl)carbamate as a Strategic Building Block in Modern Drug Discovery

Executive Summary

The incorporation of fluorinated cycloalkyl groups has become a cornerstone tactic in modern medicinal chemistry. Specifically, tert-butyl N-(2,2-difluorocyclopropyl)carbamate (CAS: 1163790-91-7) serves as a highly versatile, protected building block for introducing the gem-difluorocyclopropylamine pharmacophore into drug scaffolds. This application note provides an in-depth mechanistic rationale for utilizing this motif, alongside field-proven, self-validating protocols for its deprotection and subsequent integration into active pharmaceutical ingredients (APIs).

Physicochemical & Mechanistic Profiling

The decision to replace a standard alkyl or cyclopropyl group with a 2,2-difluorocyclopropyl moiety is rarely arbitrary. It is driven by a need to precisely modulate the physicochemical and pharmacokinetic profile of a lead compound [1].

-

pKa Modulation: The strong electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the adjacent amine. This lowers the basicity (pKa) of the amine from ~9.0 (in standard cyclopropylamine) to ~5.5. This reduction in basicity is a critical strategy for enhancing passive membrane permeability and mitigating hERG-related cardiotoxicity, which is often exacerbated by highly basic amines.

-

Metabolic Stability: Unsubstituted cyclopropanes are prone to cytochrome P450-mediated ring oxidation. The strong C–F bonds (approx. 116 kcal/mol) sterically and electronically shield the ring, drastically improving the metabolic half-life of the compound[1].

-

Conformational Restriction: The rigid cyclopropane ring restricts the conformational space of the attached vectors, pre-organizing the molecule for optimal binding affinity within target protein pockets (e.g., kinase hinge regions).

Caption: Logical mapping of the physicochemical contributions of the gem-difluorocyclopropyl group.

Table 1: Physicochemical Comparison

| Property | Cyclopropylamine | 2,2-Difluorocyclopropylamine | Impact on Drug Design |

| Amine pKa (calc.) | ~9.0 | ~5.5 | Reduced basicity; lower hERG liability; increased permeability. |

| Lipophilicity (LogP) | Low | Moderate/High | Enhanced passive diffusion; better target pocket packing. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant | Prolonged half-life; evasion of CYP450-mediated degradation. |

| Nucleophilicity | High | Low | Requires highly activated electrophiles for successful coupling. |

Strategic Applications in Drug Design

The tert-butyl carbamate (Boc) protecting group allows chemists to handle this otherwise volatile and reactive amine safely, enabling selective functionalization of complex scaffolds before revealing the amine for late-stage diversification.

Recent patent literature highlights the integration of 2,2-difluorocyclopropylamine into several high-value therapeutic targets:

-

Kinase Inhibitors (Oncology/Fibrosis): Utilized in the development of DDR1 and DDR2 inhibitors, where the difluorocyclopropyl group occupies a specific hydrophobic sub-pocket while modifying the basicity of the hinge-binding motif [2].

-

CNS Therapeutics (Schizophrenia): Incorporated into Phosphodiesterase 10A (PDE10A) inhibitors. The modulated lipophilicity ensures optimal blood-brain barrier (BBB) penetration while resisting rapid oxidative clearance in the liver [3].

Experimental Workflows & Protocols

Working with 2,2-difluorocyclopropylamine requires specific deviations from standard amine protocols. Due to the profound electron-withdrawing effect of the CF2 group, the resulting free amine is a poor nucleophile . Standard coupling conditions (e.g., EDC/HOBt for amidation, or simple stirring for reductive amination) will frequently stall or fail completely. The protocols below are engineered with causality in mind to overcome these inherent electronic deactivations.

Caption: Experimental workflow for integrating the difluorocyclopropylamine building block into APIs.

Protocol 1: Boc Deprotection to Yield 2,2-Difluorocyclopropylamine Hydrochloride

Causality: Dioxane is selected as the solvent because the resulting amine hydrochloride salt is highly insoluble in it. This drives the reaction forward via Le Chatelier's principle and allows for isolation by simple filtration, avoiding aqueous workups that could lead to the loss of this low-molecular-weight, water-soluble amine.

-

Preparation: Dissolve tert-butyl N-(2,2-difluorocyclopropyl)carbamate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration) under an inert nitrogen atmosphere.

-

Acid Addition: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in dioxane (10.0 equiv).

-

Reaction: Remove the ice bath and stir at room temperature.

-

Self-Validation Checkpoint: You will observe the evolution of isobutylene and CO2 gas. The reaction mixture will transition from clear to a cloudy suspension as the insoluble hydrochloride salt begins to precipitate.

-

-

Isolation: Once gas evolution ceases (typically 2–4 hours) and TLC confirms the disappearance of the starting material, dilute the mixture with cold diethyl ether to maximize precipitation.

-

Collection: Filter the white precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum to yield 2,2-difluorocyclopropylamine hydrochloride (CAS: 105614-25-3) as a hygroscopic white solid.

Protocol 2: Amide Coupling (Overcoming Low Nucleophilicity)